molecular formula C23H17N2NaO3 B6162264 sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate CAS No. 1448314-05-3

sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate

Cat. No.: B6162264
CAS No.: 1448314-05-3
M. Wt: 392.4 g/mol
InChI Key: OZWQMXABJHRPTE-LSJACRKWSA-M
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Description

Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate (molecular formula: C₂₃H₁₇N₂NaO₃, molecular weight: 392.38 g/mol) is a cyanoacrylate derivative featuring a diphenylamino group at the 4-position and a methoxy substituent at the 2-position of the phenyl ring (Fig. 1). The sodium counterion enhances solubility in polar solvents, making it suitable for applications in dye-sensitized solar cells (DSSCs) and organic electronics . Its structure combines electron-donating diphenylamino groups and a cyanoacrylate acceptor, facilitating charge transfer and light absorption in the visible spectrum .

Properties

CAS No.

1448314-05-3

Molecular Formula

C23H17N2NaO3

Molecular Weight

392.4 g/mol

IUPAC Name

sodium;(E)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate

InChI

InChI=1S/C23H18N2O3.Na/c1-28-22-15-21(13-12-17(22)14-18(16-24)23(26)27)25(19-8-4-2-5-9-19)20-10-6-3-7-11-20;/h2-15H,1H3,(H,26,27);/q;+1/p-1/b18-14+;

InChI Key

OZWQMXABJHRPTE-LSJACRKWSA-M

Isomeric SMILES

COC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)/C=C(\C#N)/C(=O)[O-].[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C#N)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate typically involves multiple steps, starting with the preparation of the diphenylamino derivative. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyano group, a methoxyphenyl moiety, and a diphenylamino group, contributing to its unique chemical behavior. Its molecular weight is approximately 394.41 g/mol. The presence of both electron-withdrawing (cyano) and electron-donating (diphenylamino) groups allows for diverse reactivity patterns that are crucial for its applications in organic synthesis and materials science .

Photovoltaic Applications

Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate has been investigated for use in dye-sensitized solar cells (DSSCs). Its structural characteristics allow it to function as a dye sensitizer, where the cyano group serves as an electron acceptor while the diphenylamino group acts as an electron donor. This dual functionality enhances light absorption and charge transfer efficiency in solar cell applications .

Research indicates that this compound exhibits potential biological activity, including cytotoxic effects on certain cell lines. However, specific mechanisms of action remain to be elucidated. Studies have highlighted its toxicity profile, indicating that it can be harmful upon ingestion or skin contact. Further investigations are needed to explore its pharmacological properties and therapeutic potential.

Structural Comparisons

The structural complexity of this compound allows for comparisons with other similar compounds:

Compound NameStructural HighlightsUnique Features
2-CyanoacrylateContains a cyano groupKnown for rapid polymerization upon moisture exposure
DiphenylamineAromatic amine structureUsed as an antioxidant in rubber and plastics
Methoxyphenylacetic acidContains methoxy and carboxylic acid groupsExhibits anti-inflammatory properties

The unique combination of functionalities in this compound differentiates it from these compounds, potentially influencing its reactivity and biological interactions.

Dye-Sensitized Solar Cells (DSSCs)

A study focused on optimizing the photovoltaic performance of DSSCs utilized this compound as a dye sensitizer. The results indicated improved light absorption and charge transfer efficiency compared to traditional dyes, highlighting its potential for enhancing solar energy conversion technologies .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. These studies are crucial for understanding its potential therapeutic applications and necessitate further research into its mechanisms of action and safety profiles.

Mechanism of Action

The mechanism by which sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

Critical Analysis

  • Electronic Effects : The sodium salt’s ortho-methoxy group introduces steric hindrance but may fine-tune the dipole moment, improving charge separation. In contrast, para-substituted analogues (e.g., L1) prioritize conjugation over solubility .
  • Synthetic Accessibility : Ethyl esters (e.g., ) are common precursors; saponification to the sodium salt requires careful control to avoid decomposition.
  • Device Integration : The sodium salt’s solubility enables uniform thin-film deposition, critical for large-scale DSSC fabrication. However, its long-term stability under operational conditions (e.g., UV exposure, humidity) remains unverified .

Biological Activity

Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C23H18N2NaO3
  • Molecular Weight : Approximately 394.41 g/mol
  • Structure : The compound features a cyano group (CN-C\equiv N), a methoxyphenyl moiety, and a diphenylamino group, contributing to its unique reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly regarding its potential toxicity and effects on cellular processes.

Toxicity

This compound is noted for its potential toxicity. It can be harmful if ingested or in contact with skin, necessitating careful handling and safety precautions during research and application. The compound does not classify as a hazardous substance under transport regulations, but exposure should still be managed with appropriate safety measures .

Cellular Effects

Research indicates that this compound may influence various cellular processes, although specific mechanisms remain to be fully elucidated. Initial studies suggest that it could exhibit effects similar to those observed in other compounds with cyano and diphenylamine functionalities, which are known to interact with cellular pathways .

Although detailed mechanisms of action are still under investigation, the presence of both electron-withdrawing (cyano) and electron-donating (diphenylamino) groups suggests a complex interplay that could affect its reactivity and biological interactions. Such structural features may enable the compound to participate in redox reactions or influence signaling pathways within cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
2-Cyanoacrylate Contains a cyano groupKnown for rapid polymerization upon moisture exposure
Diphenylamine Aromatic amine structureUsed as an antioxidant in rubber and plastics
Methoxyphenylacetic acid Contains methoxy and carboxylic acid groupsExhibits anti-inflammatory properties

This compound stands out due to its dual functionalities, which may influence its reactivity differently compared to these similar compounds .

Case Studies

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